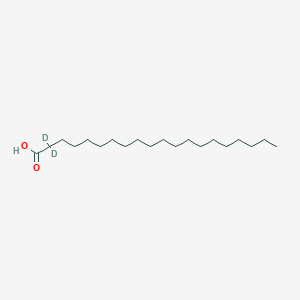

Arachidic acid-d2

Description

Properties

IUPAC Name |

2,2-dideuterioicosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/i19D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOBVWXKNCXXDE-FKUWIZNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Arachidic acid-d2 and its chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidic acid-d2, also known as eicosanoic-2,2-d2 acid, is a deuterated form of arachidic acid, a 20-carbon saturated fatty acid. The replacement of two hydrogen atoms with deuterium (B1214612) at the alpha-position to the carboxyl group provides a stable isotopic label, making it an invaluable tool in lipidomics and metabolic research. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Arachidic acid-d2, with a focus on its utility for researchers in the life sciences.

Chemical Properties

Arachidic acid-d2 is a crystalline solid at room temperature.[1] Its chemical and physical properties are summarized in the table below. The properties of the non-deuterated form, arachidic acid, are provided for comparison, as the deuteration at two positions is not expected to significantly alter the bulk physical properties such as melting and boiling points.

| Property | Value (Arachidic acid-d2) | Value (Arachidic acid) | Reference |

| Chemical Formula | C₂₀H₃₈D₂O₂ | C₂₀H₄₀O₂ | [1] |

| Molecular Weight | 314.54 g/mol | 312.53 g/mol | [1] |

| CAS Number | 232600-70-3 | 506-30-9 | [1] |

| Appearance | Crystalline solid | White crystalline solid | [1][2] |

| Purity | ≥99% deuterated forms (d1-d2) | ≥98% | [1] |

| Melting Point | Not explicitly reported; expected to be similar to arachidic acid. | 74-76 °C | [3][4] |

| Boiling Point | Not explicitly reported; expected to be similar to arachidic acid. | 328 °C (decomposes) | [2][3] |

| Solubility | Soluble in DMF (2 mg/mL), DMF:PBS (pH 7.2) (1:1) (0.5 mg/mL), and Ethanol (0.1 mg/mL). | Practically insoluble in water; soluble in ether, slightly soluble in cold alcohol. | [1][5] |

Experimental Protocols

General Synthesis of α,α-Dideuterated Carboxylic Acids

Principle: The acidic protons on the α-carbon of a carboxylic acid can be exchanged for deuterium in the presence of a strong base and a deuterium donor, such as deuterium oxide (D₂O).

Generalized Protocol:

-

Enolate Formation: The carboxylic acid is treated with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) in an aprotic solvent (e.g., tetrahydrofuran, THF) at low temperature to form the corresponding enolate.

-

Deuterium Quench: The enolate is then quenched with a deuterium source, typically D₂O, to introduce deuterium at the α-position.

-

Work-up and Purification: The reaction is worked up by acidification and extraction. The deuterated carboxylic acid is then purified using standard techniques such as recrystallization or chromatography.

A visual representation of this general synthetic workflow is provided below.

Use of Arachidic Acid-d2 as an Internal Standard in GC-MS

Arachidic acid-d2 is primarily used as an internal standard for the quantification of arachidic acid in biological samples by gas chromatography-mass spectrometry (GC-MS). The following is a representative protocol.

1. Sample Preparation and Lipid Extraction:

-

To a known volume or weight of the biological sample (e.g., plasma, tissue homogenate), add a precise amount of Arachidic acid-d2 as the internal standard.

-

Extract the total lipids using a suitable solvent system, such as a chloroform:methanol mixture.

-

Evaporate the solvent to obtain the lipid extract.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add a solution of methanolic HCl or BF₃ in methanol.

-

Heat the mixture to convert the fatty acids to their more volatile methyl esters.

-

After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.

-

Isolate the organic layer containing the FAMEs.

3. GC-MS Analysis:

-

Inject the FAMEs solution into the GC-MS system.

-

The FAMEs are separated based on their boiling points and retention times on the GC column.

-

The mass spectrometer detects the FAMEs, and the deuterated standard can be distinguished from the endogenous analyte by its higher mass-to-charge ratio.

-

Quantification is achieved by comparing the peak area of the endogenous arachidic acid methyl ester to the peak area of the Arachidic acid-d2 methyl ester.

The workflow for this application is illustrated below.

Role in Research and Drug Development

The primary application of Arachidic acid-d2 is as an internal standard in mass spectrometry-based lipidomics.[6][7][8] This allows for the precise and accurate quantification of endogenous arachidic acid in various biological matrices, which is crucial for understanding lipid metabolism in health and disease.

While Arachidic acid-d2 itself is not known to be directly involved in cell signaling, the broader class of deuterated fatty acids is of significant interest in drug development. Deuterated polyunsaturated fatty acids (PUFAs) have been shown to be more resistant to lipid peroxidation, a key process in cellular damage and the pathology of various diseases, including neurodegenerative disorders.[6][7][8] By replacing hydrogen with the heavier deuterium isotope at sites prone to oxidation, the C-D bond is stronger than the C-H bond, slowing down the rate of lipid peroxidation.

The use of deuterated fatty acids as metabolic tracers allows researchers to follow the fate of these molecules in complex biological systems.[6][7][8] This can provide insights into metabolic pathways and how they are altered in disease states.

The metabolic fate of exogenously supplied deuterated fatty acids can be traced through various lipid classes, providing a dynamic view of lipid metabolism.

Conclusion

Arachidic acid-d2 is a valuable tool for researchers in lipidomics and drug development. Its primary utility as an internal standard enables accurate quantification of arachidic acid, while the broader field of deuterated fatty acids holds promise for the development of novel therapeutics targeting diseases associated with oxidative stress. The experimental protocols and conceptual workflows provided in this guide offer a foundation for the effective application of Arachidic acid-d2 in a research setting.

References

- 1. Arachidic Acid-d2 - Cayman Chemical [bioscience.co.uk]

- 2. alfa-industry.com [alfa-industry.com]

- 3. ARACHIDIC ACID - Ataman Kimya [atamanchemicals.com]

- 4. 506-30-9 CAS MSDS (Arachidic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Arachidic Acid [drugfuture.com]

- 6. Tracking the Metabolic Fate of Exogenous Arachidonic Acid in Ferroptosis Using Dual-Isotope Labeling Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Interpreting the Certificate of Analysis for Arachidic Acid-d2

For researchers, scientists, and drug development professionals, a Certificate of Analysis (CoA) for an isotopically labeled compound like Arachidic acid-d2 is a critical document. It provides a comprehensive summary of the identity, purity, and quality of a specific batch of the material, ensuring the reliability and reproducibility of experimental results. This guide offers a detailed walkthrough of a typical CoA for Arachidic acid-d2, explaining the significance of each section and the interpretation of the analytical data.

Product Identification and General Information

The initial section of the CoA provides fundamental information to identify the specific product and batch.

| Parameter | Example Data | Interpretation |

| Product Name | Arachidic acid-d2 | The common name of the compound, indicating it is a C20 saturated fatty acid with two deuterium (B1214612) atoms. |

| Catalog Number | 9000339 | A unique identifier assigned by the manufacturer for ordering and tracking. |

| Batch Number | XXXXXX-XX | A unique number identifying the specific manufacturing lot. |

| CAS Number | 232600-70-3 | The Chemical Abstracts Service registry number, a unique identifier for this chemical substance.[1] |

| Molecular Formula | C₂₀H₃₈D₂O₂ | Indicates the elemental composition, with 'D' representing deuterium.[1] |

| Molecular Weight | 314.5 g/mol | The mass of one mole of the compound, calculated using the atomic weights of the constituent atoms, including deuterium.[1] |

| Storage | -20°C | The recommended temperature for long-term storage to maintain stability.[1] |

| Stability | ≥ 4 years | The expected shelf-life of the product when stored under the recommended conditions.[1] |

Analytical Data and Specifications

This section forms the core of the CoA, presenting the results of quality control testing. For deuterated compounds, this section is crucial for confirming both chemical and isotopic purity.

| Test | Specification | Result | Method |

| Appearance | Crystalline solid | Conforms | Visual Inspection |

| Chemical Purity (GC-MS) | ≥98% | 99.5% | Gas Chromatography-Mass Spectrometry |

| Isotopic Purity (¹H NMR) | ≥99% Deuterated Forms (d₁-d₂) | Conforms | Proton Nuclear Magnetic Resonance |

| Deuterium Incorporation | ≥99% | 99.2% | Mass Spectrometry |

| Solubility | DMF: 2 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml; Ethanol: 0.1 mg/ml | Conforms | Visual Inspection |

Experimental Protocols

To fully interpret the analytical data, it is essential to understand the methodologies behind the tests.

3.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio. For deuterated compounds, it is used to determine both chemical and isotopic purity.[2]

-

Sample Preparation: A dilute solution of Arachidic acid-d2 is prepared in a volatile organic solvent (e.g., dichloromethane). The carboxylic acid group is often derivatized (e.g., to a methyl ester) to increase volatility for GC analysis.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., SP2330).

-

Injector Temperature: 225°C.

-

Oven Temperature Program: An initial temperature of 192°C, ramped to 220°C at 4°C/minute, and held for 4 minutes.[3]

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Detector: Quadrupole or Ion Trap.

-

Scan Range: m/z 50-500.

-

-

Data Interpretation: The gas chromatogram indicates the retention time of the compound, which is characteristic of its identity. The peak area is proportional to the amount of the compound, allowing for the determination of chemical purity by comparing the area of the main peak to the areas of any impurity peaks. The mass spectrum provides the mass-to-charge ratio of the molecular ion and its fragmentation pattern, confirming the structure and isotopic enrichment.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structure Confirmation

NMR spectroscopy provides detailed information about the chemical structure and confirms the position and extent of deuterium labeling.[4]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble, such as chloroform-d (B32938) (CDCl₃).

-

Experiments:

-

¹H NMR: The proton NMR spectrum is acquired. In a highly deuterated compound like Arachidic acid-d2, the signals corresponding to protons at the labeled positions will be significantly diminished or absent. The absence of proton signals at the expected positions for arachidic acid confirms successful deuterium incorporation.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals at the chemical shifts where the deuterium atoms are located, providing direct evidence of the labeling pattern.

-

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

-

-

Data Interpretation: The chemical shifts, signal integrations, and coupling patterns in the NMR spectra are compared to reference spectra of the non-deuterated compound to confirm the chemical structure and the location of the deuterium labels.

Visualizations

Diagrams can help clarify the analytical workflow and the logical interpretation of the CoA data.

Caption: Workflow for interpreting an Arachidic acid-d2 Certificate of Analysis.

Caption: Experimental workflow for the certification of Arachidic acid-d2.

Conclusion

Interpreting a Certificate of Analysis for a deuterated standard like Arachidic acid-d2 requires a foundational understanding of the analytical techniques employed and the data they generate. By carefully reviewing the product information, physical properties, and, most importantly, the analytical data from techniques like GC-MS and NMR, researchers can confidently assess the quality and suitability of the material for their specific applications. This ensures the integrity of their experimental data and contributes to the overall success of their research and development endeavors.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for the official Certificate of Analysis provided by the manufacturer. Always refer to the lot-specific CoA for the most accurate and complete information regarding a particular batch of Arachidic acid-d2.

References

Deuterated Fatty Acid Standards for Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the application of deuterated fatty acid standards in mass spectrometry. It covers the core principles of their use, detailed experimental protocols, quantitative data, and the visualization of relevant biological pathways, equipping researchers with the knowledge to employ these critical tools for accurate and reproducible quantification of fatty acids in various biological matrices.

The Core Principle: Isotope Dilution Mass Spectrometry

The foundation for the use of deuterated fatty acids in quantitative analysis lies in the principle of isotope dilution mass spectrometry. In this method, a known quantity of a deuterated fatty acid, which is chemically identical to the endogenous fatty acid of interest (the analyte), is added to a sample at the beginning of the experimental workflow. This "internal standard" co-elutes with the analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. However, due to the mass difference imparted by the deuterium (B1214612) atoms, the deuterated standard can be distinguished from the endogenous analyte by the mass spectrometer.

By measuring the ratio of the signal from the endogenous analyte to that of the known amount of the deuterated internal standard, precise quantification can be achieved. This approach effectively corrects for variations that can occur during sample preparation, such as extraction inefficiencies, derivatization inconsistencies, and matrix effects in the mass spectrometer, thereby significantly improving the accuracy and precision of the results.

Data Presentation: Quantitative Analysis of Fatty Acids

The use of deuterated internal standards allows for the accurate determination of fatty acid concentrations in diverse biological samples. The following tables present representative quantitative data for fatty acids in human plasma and mouse liver tissue, showcasing the typical concentration ranges that can be expected.

Table 1: Quantification of Free Fatty Acids in Human Plasma

| Fatty Acid | Abbreviation | Concentration (µg/mL) ± SD | Deuterated Standard Used |

| Palmitic Acid | C16:0 | 2500.7 ± 180.4 | Palmitic Acid-d3 |

| Stearic Acid | C18:0 | 1200.1 ± 95.2 | Stearic Acid-d3 |

| Oleic Acid | C18:1 | 3500.9 ± 250.6 | Oleic Acid-d2 |

| Linoleic Acid | C18:2 | 1800.5 ± 150.3 | Linoleic Acid-d4 |

| Arachidonic Acid | C20:4 | 800.2 ± 70.1 | Arachidonic Acid-d8 |

| Eicosapentaenoic Acid | C20:5 | 50.8 ± 6.2 | Eicosapentaenoic Acid-d5 |

| Docosahexaenoic Acid | C22:6 | 300.4 ± 25.9 | Docosahexaenoic Acid-d5 |

Source: Representative data compiled from publicly available application notes and protocols.

Table 2: Quantification of Total Fatty Acids in Mouse Liver Tissue

| Fatty Acid | Abbreviation | Concentration (µg/g) ± SD | Deuterated Standard Used |

| Palmitic Acid | C16:0 | 150.5 ± 12.3 | Palmitic Acid-d3 |

| Stearic Acid | C18:0 | 85.2 ± 7.8 | Stearic Acid-d3 |

| Oleic Acid | C18:1 | 250.1 ± 20.5 | Oleic Acid-d2 |

| Linoleic Acid | C18:2 | 200.8 ± 18.9 | Linoleic Acid-d4 |

| Arachidonic Acid | C20:4 | 90.4 ± 9.1 | Arachidonic Acid-d8 |

| Eicosapentaenoic Acid | C20:5 | 25.6 ± 3.1 | Eicosapentaenoic Acid-d5 |

| Docosahexaenoic Acid | C22:6 | 50.3 ± 5.5 | Docosahexaenoic Acid-d5 |

Source: Representative data compiled from publicly available application notes and protocols.

Experimental Protocols and Workflows

The accurate quantification of fatty acids using deuterated standards involves a series of well-defined experimental steps. The general workflow is outlined below, followed by more detailed protocols for sample preparation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Sample Preparation and Lipid Extraction

This protocol is a common starting point for the analysis of total fatty acids from biological samples such as plasma.

-

Sample Aliquoting: Aliquot a precise volume of the biological sample (e.g., 100 µL of plasma) into a glass tube.

-

Internal Standard Spiking: Add a known amount of the deuterated fatty acid internal standard mixture to the sample.

-

Lipid Extraction (Folch Method):

-

Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the sample.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation and vortex for another minute.

-

Centrifuge the sample at 1000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

-

-

Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for fatty acid analysis, particularly for separating isomers, but it requires derivatization to increase the volatility of the fatty acids.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.

-

Cap the tube tightly and heat at 100°C for 30 minutes.

-

After cooling to room temperature, add 1 mL of hexane (B92381) and 2 mL of saturated NaCl solution, and vortex for 1 minute.

-

Centrifuge at 1000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (typically 1 µL) of the FAMEs solution into the GC-MS system.

-

Chromatographic Separation: Use a suitable capillary column (e.g., a polar column like a DB-23) to separate the FAMEs based on their boiling points and polarity.

-

Mass Spectrometry Detection: Operate the mass spectrometer in either full scan mode to identify all compounds or in selected ion monitoring (SIM) mode for higher sensitivity and specificity by monitoring characteristic ions for each FAME and its corresponding deuterated internal standard.

-

Quantification: Determine the concentration of each fatty acid by creating a calibration curve based on the ratio of the peak area of the analyte to the peak area of its deuterated internal standard.

-

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing fatty acids in their native form without the need for derivatization, and it is particularly well-suited for the analysis of long-chain and very-long-chain fatty acids.

-

Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., a mixture of isopropanol, acetonitrile, and water).

-

LC-MS/MS Analysis:

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatographic Separation: Employ a reverse-phase column (e.g., a C18 or C8 column) to separate the fatty acids based on their hydrophobicity. A gradient elution with a mobile phase consisting of an acetonitrile/water mixture, often with an additive like ammonium (B1175870) acetate (B1210297) to enhance ionization, is commonly used.

-

Mass Spectrometry Detection: Utilize electrospray ionization (ESI) in negative ion mode for the detection of fatty acids. Operate the triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantification: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the deuterated internal standard against the concentration of the analyte.

-

Choosing the Right Analytical Platform: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS depends on the specific research question, the types of fatty acids being analyzed, and the desired level of detail in the data.

Signaling Pathways and Biological Context

Fatty acids are not only essential components of cellular structures and energy sources but also serve as precursors to a vast array of signaling molecules that regulate numerous physiological and pathological processes. Understanding these pathways is crucial for interpreting quantitative fatty acid data in a biological context.

The Arachidonic Acid Cascade and Eicosanoid Biosynthesis

Arachidonic acid (a C20:4 fatty acid) is a key precursor to a group of potent signaling molecules known as eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes. These molecules are involved in inflammation, immunity, and cardiovascular function.

Lipid Peroxidation Pathway

Polyunsaturated fatty acids (PUFAs) are particularly susceptible to damage by reactive oxygen species (ROS) through a process called lipid peroxidation. This chain reaction can lead to cellular damage and is implicated in a variety of diseases.

Sphingolipid Metabolism

Fatty acids are also integral components of sphingolipids, a class of lipids involved in cell signaling, recognition, and membrane structure. Ceramide, a central molecule in sphing

An In-depth Technical Guide to the Principle of Stable Isotope Dilution using Arachidic acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of stable isotope dilution analysis (SIDA) utilizing Arachidic acid-d2 as an internal standard. This methodology is a cornerstone for the accurate quantification of arachidic acid and other fatty acids in complex biological matrices, a critical aspect of lipidomics, metabolic research, and pharmaceutical development.

Core Principles of Stable Isotope Dilution Analysis with Arachidic acid-d2

Stable isotope dilution analysis is a highly precise and accurate quantitative technique that relies on the use of an isotopically labeled version of the analyte as an internal standard.[1][2] In this context, Arachidic acid-d2, a saturated fatty acid containing two deuterium (B1214612) atoms, serves as the internal standard for the quantification of its endogenous, unlabeled counterpart, arachidic acid.[3][4]

The fundamental principle of SIDA lies in the near-identical physicochemical properties of the deuterated and non-deuterated forms of the molecule.[2] Arachidic acid-d2 co-elutes with endogenous arachidic acid during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. However, due to the mass difference imparted by the deuterium atoms, it is readily distinguishable by its mass-to-charge ratio (m/z).[5]

By adding a known amount of Arachidic acid-d2 to a sample at the earliest stage of preparation, it experiences the same experimental variations as the endogenous arachidic acid, including extraction inefficiencies, sample loss, and matrix effects during analysis.[6] The ratio of the mass spectrometric signal of the endogenous analyte to the labeled internal standard is then used to calculate the precise concentration of the endogenous arachidic acid in the original sample.[1][7]

Data Presentation: Quantitative Analysis of Fatty Acids

The following tables provide representative quantitative data for the analysis of fatty acids in biological samples using stable isotope dilution mass spectrometry. These values can vary depending on the specific experimental conditions and the biological state of the sample.

Table 1: Physical and Chemical Properties of Arachidic acid-d2

| Property | Value |

| Formal Name | eicosanoic-2,2-d2 acid |

| CAS Number | 232600-70-3 |

| Molecular Formula | C₂₀H₃₈D₂O₂ |

| Molecular Weight | 314.5 g/mol |

| Purity | ≥99% deuterated forms (d₁-d₂) |

| Formulation | Crystalline solid |

Source: Adapted from Cayman Chemical[3][4]

Table 2: Representative Quantitative Performance Data for Fatty Acid Analysis using Deuterated Internal Standards

| Fatty Acid | Abbreviation | Concentration in Human Plasma (μg/mL) ± SD | Deuterated Standard Used |

| Palmitic Acid | C16:0 | 150.5 ± 12.3 | Palmitic Acid-d3 |

| Stearic Acid | C18:0 | 85.2 ± 7.8 | Stearic Acid-d3 |

| Oleic Acid | C18:1 | 250.1 ± 20.5 | Oleic Acid-d2 |

| Arachidic Acid | C20:0 | [Representative Range: 1-10] | Arachidic Acid-d2 |

| Arachidonic Acid | C20:4 | 90.4 ± 9.1 | Arachidonic Acid-d8 |

Note: The concentration for Arachidic Acid is a representative range, as specific values can vary significantly. The other data are adapted from a study on fatty acid quantification in human plasma.[5]

Experimental Protocols

The following are detailed methodologies for the quantification of fatty acids using Arachidic acid-d2 as an internal standard in biological samples.

Protocol 1: Analysis of Free Fatty Acids in Plasma

1. Sample Preparation and Spiking:

-

Thaw frozen plasma samples on ice.

-

In a glass tube, add 100 µL of plasma.

-

Add a known amount of Arachidic acid-d2 internal standard solution (e.g., 10 µL of a 10 µg/mL solution in ethanol).

2. Lipid Extraction:

-

Add 2 mL of a chloroform:methanol (B129727) (2:1, v/v) mixture to the plasma sample.

-

Vortex vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

-

Centrifuge at 1,500 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a new glass tube.

3. Derivatization (for GC-MS analysis):

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

Add 25 µL of 1% diisopropylethylamine in acetonitrile (B52724) and 25 µL of 1% pentafluorobenzyl (PFB) bromide in acetonitrile.

-

Incubate at room temperature for 20 minutes.

-

Dry the sample again under nitrogen.

-

Reconstitute the derivatized fatty acids in 50 µL of iso-octane.[7]

4. GC-MS Analysis:

-

Inject 1 µL of the reconstituted sample into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5) for separation.

-

Set the mass spectrometer to operate in negative chemical ionization (NCI) mode and monitor the specific m/z ions for the PFB esters of arachidic acid and Arachidic acid-d2.

Protocol 2: Analysis of Total Fatty Acids in Cultured Cells

1. Cell Harvesting and Spiking:

-

Harvest approximately 0.5 x 10⁶ cells and suspend them in 250 µL of phosphate-buffered saline (PBS).

-

Add 100 µL of the deuterated internal standard mix containing a known concentration of Arachidic acid-d2.[6]

2. Cell Lysis and Lipid Extraction:

-

Add 500 µL of methanol and 25 µL of 1 N HCl to lyse the cells.

-

Add 1.5 mL of iso-octane to create a biphasic solution.

-

Vortex vigorously for 30 seconds and centrifuge at 3,000 rpm for 2 minutes to separate the phases.[6]

-

Transfer the upper iso-octane layer to a clean glass tube.

3. Saponification (Hydrolysis of Esterified Fatty Acids):

-

Dry the iso-octane extract under a stream of nitrogen.

-

Add 500 µL of 1N KOH in methanol and incubate at 60°C for 1 hour to hydrolyze the ester bonds.

-

After cooling, acidify the mixture with 500 µL of 1N HCl (ensure pH < 5).

4. Re-extraction and Derivatization:

-

Add 1 mL of hexane (B92381) to extract the free fatty acids. Vortex and centrifuge to separate the layers. Collect the upper hexane layer.

-

Repeat the extraction with another 1 mL of hexane and combine the extracts.

-

Proceed with derivatization as described in Protocol 1, step 3.

5. LC-MS/MS Analysis (Alternative to GC-MS):

-

Dry the derivatized sample and reconstitute in a suitable mobile phase (e.g., 80:20 methanol:water).

-

Perform analysis using a liquid chromatography system coupled to a tandem mass spectrometer.

-

Use a C18 column for reversed-phase separation.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for arachidic acid and Arachidic acid-d2.

Mandatory Visualizations

Caption: General experimental workflow for fatty acid quantification using SIDA.

References

- 1. Isotope dilution - Wikipedia [en.wikipedia.org]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Arachidic Acid-d2 - Cayman Chemical [bioscience.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lipidmaps.org [lipidmaps.org]

An In-Depth Technical Guide to the Role of Arachidic Acid-d2 in Lipidomics Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipidomics, the large-scale study of cellular lipids, has become an indispensable field in biomedical research, offering profound insights into disease mechanisms, biomarker discovery, and therapeutic development. Lipids are not merely for energy storage or structural components of membranes; they are critical signaling molecules involved in a vast array of physiological and pathological processes.[1] The complexity and dynamic nature of the lipidome demand analytical techniques of the highest precision and accuracy.

A cornerstone of quantitative lipidomics is the use of stable isotope-labeled internal standards, which enables precise measurement through isotope dilution mass spectrometry.[2] Among these, deuterated fatty acids are paramount for the accurate quantification of their endogenous counterparts. This guide focuses specifically on the role and application of Arachidic acid-d2 (d2-C20:0) , a deuterated version of the 20-carbon very long-chain saturated fatty acid (VLCSFA). We will explore its application as an internal standard, provide detailed experimental protocols, and illustrate the workflows and principles that underpin its use in advanced lipidomics research.

Core Principle: Isotope Dilution Mass Spectrometry

The gold standard for absolute quantification in mass spectrometry is the isotope dilution method.[2] This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (e.g., Arachidic acid-d2) to a sample at the earliest point of the workflow.[3] This "spiked-in" standard is chemically identical to the endogenous analyte but physically distinguishable by the mass spectrometer due to its increased mass.

Because the internal standard and the analyte behave identically during sample preparation (extraction, derivatization) and chromatographic separation, any sample loss or variation in ionization efficiency (matrix effects) will affect both compounds equally.[4][5] By measuring the peak area ratio of the endogenous analyte to the known amount of the isotope-labeled internal standard, one can calculate the absolute concentration of the analyte with exceptional accuracy and precision.[2]

Biological Context of Arachidic Acid (C20:0)

Arachidic acid (eicosanoic acid) is a very long-chain saturated fatty acid (VLCSFA) found naturally in sources like peanut and corn oil.[6][7] Unlike its well-known polyunsaturated counterpart, arachidonic acid (C20:4), which is a key precursor to pro-inflammatory and anti-inflammatory signaling molecules (eicosanoids), arachidic acid is primarily a structural component of complex lipids and a substrate for fatty acid elongation.[1][8] Studies have associated circulating levels of arachidic acid and other VLCSFAs with a lower risk of cardiovascular disease and type 2 diabetes, suggesting it may serve as a biomarker for metabolic health.[6] Its accurate measurement is therefore crucial for understanding its role in health and disease, reinforcing the need for a reliable internal standard like Arachidic acid-d2.

Applications of Arachidic Acid-d2 in Lipidomics

The primary and most critical role of Arachidic acid-d2 is as an internal standard for the precise and accurate quantification of endogenous arachidic acid in various biological matrices, including plasma, serum, tissues, and cells.[5][9]

Key applications include:

-

Absolute Quantification: Enabling the determination of the exact concentration (e.g., in µM or ng/mL) of arachidic acid, which is essential for clinical biomarker validation and metabolic studies.[10][11]

-

Correction for Experimental Variation: It compensates for analyte loss during sample preparation steps such as liquid-liquid extraction and solid-phase extraction.[12]

-

Mitigation of Matrix Effects: In complex biological samples, co-eluting substances can suppress or enhance the ionization of an analyte in the mass spectrometer source. Since Arachidic acid-d2 co-elutes with and is chemically identical to arachidic acid, it experiences the same matrix effects, allowing for reliable normalization.[13]

-

Quality Control: Its use is fundamental to robust and reproducible analytical methods, ensuring data comparability across different batches, instruments, and even laboratories.

Experimental Protocols

This section details a representative workflow for the quantification of total arachidic acid (free and esterified) in human plasma using Arachidic acid-d2 as an internal standard, followed by LC-MS/MS analysis.

Materials and Reagents

-

Solvents: LC-MS grade methanol, chloroform, isopropanol, acetonitrile, and water.

-

Internal Standard (IS): Arachidic acid-d2 (d2-C20:0) solution of known concentration (e.g., 10 µg/mL in ethanol).

-

Calibration Standards: High-purity arachidic acid (C20:0) for building the calibration curve.

-

Reagents: Potassium hydroxide (B78521) (KOH) for saponification, Hydrochloric acid (HCl) for neutralization, and Butylated hydroxytoluene (BHT) as an antioxidant.[14]

-

Sample: Human plasma collected with EDTA.

Experimental Workflow Diagram

Step-by-Step Methodology

-

Sample Preparation & Spiking:

-

Thaw plasma samples on ice.

-

In a glass tube, add 50 µL of plasma.

-

Add a precise volume (e.g., 10 µL) of the Arachidic acid-d2 internal standard solution. Vortex briefly.

-

Prepare a set of calibration standards by adding varying known amounts of arachidic acid to a blank matrix (e.g., water or stripped plasma), followed by the same amount of internal standard.[15]

-

-

Total Lipid Extraction (Modified Folch Method):

-

To the spiked plasma, add 2 mL of a cold chloroform:methanol (2:1, v/v) solution containing 0.01% BHT.[14]

-

Vortex vigorously for 2 minutes and incubate on ice for 30 minutes.

-

Add 0.5 mL of ice-cold water to induce phase separation. Vortex for 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic layer containing the total lipids into a new glass tube.

-

-

Saponification (Hydrolysis):

-

Dry the collected organic phase under a gentle stream of nitrogen.

-

To release esterified fatty acids, add 1 mL of 0.5 M KOH in methanol.[2]

-

Incubate the sealed tube in a water bath at 60°C for 60 minutes.

-

Cool the sample to room temperature and neutralize by adding 0.5 mL of 1 M HCl.

-

-

Free Fatty Acid Extraction:

-

Add 2 mL of hexane (B92381) to the neutralized sample, vortex for 2 minutes, and centrifuge to separate the phases.

-

Transfer the upper hexane layer containing the free fatty acids to a new tube. Repeat the extraction once more and pool the hexane layers.

-

Dry the pooled extract under nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried fatty acid extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water).

-

Inject the sample into a UPLC system coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Separate fatty acids using a C18 reversed-phase column.

-

Monitor the specific precursor-to-product ion transitions for both arachidic acid and Arachidic acid-d2 using Multiple Reaction Monitoring (MRM).[16]

-

Data Presentation and Analysis

Quantitative data from the LC-MS/MS analysis must be processed to determine the final analyte concentration. This involves creating a calibration curve and using the analyte/IS ratio from the unknown sample.

LC-MS/MS Parameters

The mass spectrometer is set to monitor specific mass transitions for the analyte and the internal standard. For saturated fatty acids in negative ion mode, the precursor ion is the deprotonated molecule [M-H]⁻. The most stable and abundant transition is often the loss of the carboxyl group as CO2, though monitoring the parent ion is also common and robust.

| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Arachidic Acid (C20:0) | 311.3 | 311.3 | 100 | 10 |

| Arachidic Acid-d2 (IS) | 313.3 | 313.3 | 100 | 10 |

| Table 1: Representative Multiple Reaction Monitoring (MRM) parameters for the quantification of arachidic acid using Arachidic acid-d2 as an internal standard in negative ESI mode. In practice, specific transitions and energies must be optimized for the instrument in use. |

Representative Calibration Curve Data

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentration of the analyte in the calibration standards.[16]

| Calibrator Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1.0 | 15,500 | 755,000 | 0.021 |

| 5.0 | 78,900 | 761,000 | 0.104 |

| 10.0 | 161,000 | 751,000 | 0.214 |

| 50.0 | 805,000 | 758,000 | 1.062 |

| 100.0 | 1,620,000 | 760,000 | 2.132 |

| 250.0 | 4,010,000 | 753,000 | 5.325 |

| Table 2: Example data for generating a calibration curve. A linear regression of this data yields an equation (y = mx + c) used to calculate the concentration in unknown samples. |

Metabolic Fate of Saturated Fatty Acids

While not a primary signaling molecule, arachidic acid, once taken up by cells, can enter several metabolic pathways. A deuterated tracer like Arachidic acid-d2 could potentially be used to track its flux through these pathways, although its main utility remains as a quantification standard.

References

- 1. Arachidonic acid - Wikipedia [en.wikipedia.org]

- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Hitchhiker’s Guide to Untargeted Lipidomics Analysis: Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tandem mass spectrometry analysis of linoleic and arachidonic acid hydroperoxides via promotion of alkali metal adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. metabolon.com [metabolon.com]

- 7. echemi.com [echemi.com]

- 8. ahajournals.org [ahajournals.org]

- 9. lipotype.com [lipotype.com]

- 10. Quantitation of trans-fatty acids in human blood via isotope dilution-gas chromatography-negative chemical ionization-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. caymanchem.com [caymanchem.com]

- 13. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lipidmaps.org [lipidmaps.org]

- 16. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Arachidic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of deuterated arachidic acid (eicosanoic acid). Stable isotope-labeled fatty acids are invaluable tools in metabolic research, serving as tracers for metabolic flux analysis and as internal standards for quantitative mass spectrometry. This document details a primary synthesis route via catalytic deuteration of an unsaturated precursor, followed by robust purification techniques including low-temperature crystallization and urea (B33335) complexation. Experimental protocols, quantitative data, and analytical validation methods are presented to equip researchers with the necessary information for producing high-purity deuterated arachidic acid for advanced research applications.

Introduction

Arachidic acid (20:0) is a long-chain saturated fatty acid found in various animal and vegetable fats. Its deuterated analogues, such as arachidic acid-d39, are critical reagents in the fields of lipidomics and drug metabolism. The substitution of hydrogen with deuterium (B1214612) atoms creates a stable, heavy isotope-labeled molecule that is chemically identical to its endogenous counterpart but distinguishable by mass spectrometry. This property allows for precise tracking of the metabolic fate of arachidic acid and enables accurate quantification of its endogenous levels by isotope dilution mass spectrometry.

Applications of deuterated arachidic acid include:

-

Metabolic Flux Analysis: Tracing the pathways of fatty acid elongation and beta-oxidation.[1]

-

Quantitative Proteomics: Use as an internal standard for the accurate measurement of arachidic acid concentrations in complex biological matrices.[2]

-

Kinetic Isotope Effect Studies: Investigating the mechanisms of enzymes involved in fatty acid metabolism.[3][4]

This guide focuses on a practical and efficient approach to synthesize and purify highly enriched deuterated arachidic acid.

Synthesis of Deuterated Arachidic Acid

The most direct method for preparing deuterated arachidic acid is through the catalytic deuteration of an unsaturated C20 fatty acid precursor, such as arachidonic acid (20:4) or its methyl ester. This process involves the addition of deuterium gas (D₂) across the double bonds in the presence of a metal catalyst, resulting in a fully saturated and deuterated fatty acid chain.

Synthesis Workflow

The overall process can be visualized as a multi-step workflow, beginning with the unsaturated precursor and culminating in a purified, well-characterized final product.

Experimental Protocol: Catalytic Deuteration

This protocol describes the synthesis of perdeuterated methyl arachidate from methyl arachidonate, followed by hydrolysis to the free fatty acid.

Materials:

-

Methyl arachidonate (≥99% purity)

-

Deuterium gas (D₂, 99.9 atom % D)

-

Wilkinson's catalyst (RhCl(PPh₃)₃) or Platinum on carbon (Pt/C, 10%)

-

Anhydrous, degassed solvent (e.g., ethyl acetate, methanol (B129727), or a mixture)

-

Potassium hydroxide (B78521) (KOH)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Inert gas (Argon or Nitrogen)

-

High-pressure reaction vessel (Parr hydrogenator or similar)

Procedure:

-

Catalyst and Substrate Preparation: In a high-pressure reaction vessel, add methyl arachidonate and the catalyst (e.g., 5-10 mol% Pt/C) under an inert atmosphere.

-

Solvent Addition: Add the anhydrous, degassed solvent to dissolve the substrate.

-

Deuteration Reaction: Seal the vessel, purge several times with deuterium gas to remove any residual air, and then pressurize with D₂ to the desired pressure (e.g., 50-100 psi). Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-40 °C) for 12-24 hours, or until D₂ uptake ceases.

-

Work-up (Methyl Ester): After the reaction is complete, vent the excess D₂ gas and purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with the reaction solvent. Combine the filtrates and evaporate the solvent under reduced pressure to yield crude deuterated methyl arachidate.

-

Saponification (Hydrolysis): Dissolve the crude methyl ester in methanol. Add a solution of KOH in methanol (e.g., 0.5 M) and heat the mixture at reflux (e.g., 70 °C) for 2 hours under an inert atmosphere.[5]

-

Acidification and Extraction: After cooling, acidify the mixture to pH ~2 with dilute HCl. Extract the resulting free fatty acid into an organic solvent such as hexane (B92381) or diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and evaporate the solvent to yield crude deuterated arachidic acid.

Purification of Deuterated Arachidic Acid

Purification is essential to remove any unreacted starting material, reaction byproducts, and catalyst residues. For saturated fatty acids like arachidic acid, low-temperature crystallization and urea complexation are highly effective methods.

Experimental Protocol: Low-Temperature Crystallization

This technique leverages the lower solubility of saturated fatty acids in organic solvents at cold temperatures compared to unsaturated fatty acids or other impurities.[6]

Materials:

-

Crude deuterated arachidic acid

-

Organic solvent (e.g., methanol, acetone, hexane)

-

Low-temperature freezer or bath (capable of reaching -20 °C to -70 °C)

-

Filtration apparatus (Buchner funnel or similar)

Procedure:

-

Dissolution: Dissolve the crude fatty acid mixture in a minimal amount of a suitable solvent (e.g., a 1:10 to 1:15 w/v ratio of fatty acid to methanol) by warming gently if necessary.[6]

-

Cooling and Crystallization: Cool the solution to a low temperature (e.g., -20 °C). Saturated fatty acids like deuterated arachidic acid will preferentially crystallize out of the solution. Allow the solution to stand at this temperature for 12-24 hours to ensure complete crystallization.

-

Separation: Quickly filter the cold mixture under vacuum to separate the crystallized solid (the desired product) from the liquid filtrate (containing more soluble impurities).

-

Washing and Drying: Wash the collected crystals with a small amount of the ice-cold solvent to remove any residual impurities. Dry the purified crystals under vacuum to remove all solvent.

Experimental Protocol: Urea Complexation

Urea forms crystalline inclusion complexes with linear-chain molecules like saturated fatty acids, while excluding branched or unsaturated fatty acids.[7][8] This allows for an effective separation.

Materials:

-

Partially purified deuterated arachidic acid

-

Urea

-

Ethanol (B145695) or Methanol

-

n-Hexane

-

HCl

Procedure:

-

Urea Solution Preparation: Prepare a saturated solution of urea in methanol or ethanol by heating to approximately 60-70 °C. A typical ratio is 3:1 of urea to fatty acid by weight.[7]

-

Complex Formation: Add the fatty acid mixture to the hot urea solution and stir until fully dissolved.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then further cool to a lower temperature (e.g., 4-10 °C) for 12-24 hours. The urea will crystallize, forming inclusion complexes with the linear deuterated arachidic acid.

-

Filtration: Filter the cold slurry to collect the solid urea-fatty acid adducts. The filtrate will contain non-complexing impurities.

-

Decomposition of Adduct: To recover the fatty acid, dissolve the collected crystals in warm water (~75 °C) to break the complex.[9]

-

Extraction: Acidify the aqueous solution with HCl to protonate the fatty acid, then extract the purified deuterated arachidic acid with n-hexane. Wash the hexane layer, dry it over Na₂SO₄, and evaporate the solvent to yield the final product.

Quantitative Data

| Parameter | Synthesis Stage | Purification Stage | Final Product | Reference |

| Chemical Yield | ~80-90% (Catalytic Deuteration)¹ | >85% (Crystallization) | >70% (Overall) | [3] |

| Chemical Purity | Variable | >98% | >99% (by GC-MS) | [9] |

| Isotopic Enrichment | >98 atom % D | >98 atom % D | >98 atom % D | [1] |

¹Yield for catalytic deuteration is typically high but dependent on catalyst and conditions. The overall yield is a conservative estimate.

Analytical Validation

Confirmation of the chemical purity and isotopic enrichment of the final product is crucial. Gas chromatography-mass spectrometry (GC-MS) is the standard method for this analysis.

Experimental Protocol: GC-MS Analysis

1. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To increase volatility for GC analysis, the carboxylic acid group must be derivatized, typically to a methyl ester.

-

Method: Dissolve a small amount of the purified deuterated arachidic acid in a solution of 2% sulfuric acid in anhydrous methanol.[10]

-

Incubate the mixture at 50-60 °C for 1-2 hours.

-

After cooling, add water and extract the FAMEs into hexane. The hexane layer is collected for analysis.

2. GC-MS Conditions:

-

Column: A polar capillary column (e.g., SP-2560 or similar) is suitable for FAME analysis.

-

Injection: 1 µL of the FAME-hexane solution is injected.

-

Oven Program: A temperature gradient is used, for example, starting at 100 °C, ramping to 240 °C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data is collected in full scan mode to identify the FAME peak and confirm its mass spectrum, and in selected ion monitoring (SIM) mode for precise quantification of isotopic enrichment.

3. Data Interpretation:

-

Chemical Purity: Determined by the relative peak area of the deuterated arachidic acid FAME compared to any other peaks in the chromatogram.

-

Isotopic Enrichment: Calculated from the mass spectrum of the molecular ion cluster. The relative abundances of the different mass isotopologues (M, M+1, M+2, etc.) are used to determine the average number of deuterium atoms per molecule and the percentage of the fully deuterated species.[11]

Metabolic Fate of Arachidic Acid

Once synthesized, deuterated arachidic acid can be used to trace metabolic pathways. As a saturated fatty acid, its primary metabolic fates are elongation to form longer-chain saturated fatty acids and degradation via beta-oxidation.

References

- 1. Synthesis of methyl arachidonate-17,17,18,18-d sub 4 (Journal Article) | ETDEWEB [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of methyl arachidonate-17,17,18,18-d4 [inis.iaea.org]

- 4. The preferred metabolic pathway from linoleic acid to arachidonic acid in vitro: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Deuterated Arachidonic Acids Library for Regulation of Inflammation and Controlled Synthesis of Eicosanoids: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ikm.org.my [ikm.org.my]

- 7. sphinxsai.com [sphinxsai.com]

- 8. atlantis-press.com [atlantis-press.com]

- 9. Urea extraction crystallization - Wikipedia [en.wikipedia.org]

- 10. Synthesis of site-specifically deuterated arachidonic acid derivatives containing a remote tritium radiolabel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of lipogenic flux by deuterium resolved mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Sources and Applications of High-Purity Arachidic Acid-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, analytical applications, and biological relevance of high-purity deuterated Arachidic acid (Arachidic acid-d2). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds in their studies.

Commercial Availability of High-Purity Arachidic Acid-d2

High-purity Arachidic acid-d2 is a specialized chemical primarily used as an internal standard in mass spectrometry-based quantitative analysis. The commercial availability is limited to a few specialized suppliers. The following table summarizes the key information for commercially available high-purity Arachidic acid-d2.

| Supplier | Product Name | CAS Number | Purity Specification | Molecular Formula | Formulation |

| Cayman Chemical | Arachidic Acid-d2 | 232600-70-3 | ≥99% deuterated forms (d1-d2)[1][2][3] | C₂₀H₃₈D₂O₂[1][2][3] | Crystalline solid[1][3] |

| MedChemExpress | Arachidic acid-d2 | 232600-70-3 | Not specified in available data | Not specified in available data | Not specified in available data[4][5] |

Note: Researchers should always consult the lot-specific Certificate of Analysis (CoA) provided by the supplier for the most accurate and detailed quantitative data. Cayman Chemical provides a mechanism to download or request batch-specific data, including CoAs and GC-MS data, from their website.[1]

Experimental Protocols for Quantitative Analysis using Arachidic Acid-d2

Arachidic acid-d2 is principally intended for use as an internal standard for the quantification of its non-deuterated counterpart, arachidic acid (C20:0), by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3] The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis as it corrects for variations in sample preparation, extraction efficiency, and instrument response.

General Workflow for Fatty Acid Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of fatty acids from a biological matrix using a deuterated internal standard like Arachidic acid-d2.

Detailed Protocol for GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol outlines the steps for the analysis of total fatty acids, including arachidic acid, from a biological sample.

1. Sample Preparation and Internal Standard Spiking:

-

To a known quantity of the biological sample (e.g., plasma, cell pellet, or tissue homogenate), add a precise amount of Arachidic acid-d2 from a stock solution of known concentration.

2. Lipid Extraction (Folch Method):

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

-

Vortex thoroughly to ensure complete mixing and lipid extraction.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge to separate the layers and collect the lower organic phase containing the lipids.

3. Saponification (for total fatty acids):

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add a solution of methanolic NaOH or KOH and heat to hydrolyze the ester linkages, releasing the free fatty acids.

4. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Neutralize the saponified sample and add a methylating agent such as boron trifluoride (BF₃) in methanol.

-

Heat the mixture to facilitate the conversion of free fatty acids to their more volatile methyl esters.[6]

-

After cooling, add water and a non-polar solvent like hexane (B92381) to extract the FAMEs.

-

Collect the upper organic layer containing the FAMEs.

5. GC-MS Analysis:

-

Inject an aliquot of the FAMEs extract into a GC-MS system equipped with a suitable capillary column (e.g., a polar column for FAME analysis).

-

The GC oven temperature program should be optimized to achieve good separation of the different FAMEs.

-

The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor for characteristic ions of the methyl ester of arachidic acid and Arachidic acid-d2.

6. Quantification:

-

Integrate the peak areas for the analyte (arachidic acid methyl ester) and the internal standard (Arachidic acid-d2 methyl ester).

-

Construct a calibration curve using known concentrations of unlabeled arachidic acid standard spiked with the same amount of Arachidic acid-d2.

-

Calculate the concentration of arachidic acid in the original sample based on the peak area ratio and the calibration curve.

Detailed Protocol for LC-MS/MS Analysis of Free Fatty Acids

This protocol is suitable for the analysis of free (non-esterified) fatty acids.

1. Sample Preparation and Internal Standard Spiking:

-

To a known volume of plasma or other biological fluid, add a precise amount of Arachidic acid-d2.

2. Protein Precipitation and Lipid Extraction:

-

Add a cold solvent mixture, such as acetonitrile (B52724) or a methanol/chloroform mixture, to precipitate proteins and extract lipids.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing the lipids.

3. Solvent Evaporation and Reconstitution:

-

Evaporate the solvent from the supernatant under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., a mixture of acetonitrile and isopropanol).

4. LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Chromatographic separation is typically achieved on a C18 reversed-phase column. The mobile phase composition and gradient are optimized to separate the fatty acids.

-

The mass spectrometer is operated in negative electrospray ionization (ESI-) mode, using Multiple Reaction Monitoring (MRM) for quantification.

-

Set up MRM transitions for both arachidic acid and Arachidic acid-d2. The precursor ion will be the deprotonated molecule [M-H]⁻, and the product ion will be a characteristic fragment.

5. Quantification:

-

As with GC-MS, quantify the amount of arachidic acid in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Biological Significance and Signaling Pathways of Arachidic Acid

While much of the research on 20-carbon fatty acids focuses on the polyunsaturated arachidonic acid and its role in eicosanoid synthesis, the saturated fatty acid, arachidic acid (C20:0), also plays important biological roles.[7][8][9] Its deuterated form, Arachidic acid-d2, can be a valuable tool to trace its metabolic fate and incorporation into various lipid species.

Cellular Uptake and Metabolism of Exogenous Arachidic Acid

Exogenous long-chain saturated fatty acids like arachidic acid are taken up by cells through both passive diffusion and protein-mediated transport. Once inside the cell, they are activated to their acyl-CoA thioesters. These can then be incorporated into various cellular lipids or undergo metabolic processing.

The primary metabolic fates of arachidoyl-CoA include:

-

Incorporation into Complex Lipids: Arachidoyl-CoA can be esterified into various lipid classes, including phospholipids (B1166683) (e.g., phosphatidylcholine, phosphatidylethanolamine), triglycerides, and sphingolipids (e.g., ceramides).[10] This incorporation can influence the biophysical properties of cellular membranes.

-

Mitochondrial β-oxidation: Like other saturated fatty acids, arachidoyl-CoA can be transported into the mitochondria and undergo β-oxidation to generate acetyl-CoA, which enters the citric acid cycle for energy production.[11][12]

Role in Lipid Rafts and Membrane Dynamics

Lipid rafts are specialized microdomains within cellular membranes enriched in cholesterol, sphingolipids, and saturated fatty acids.[13][14][15] The incorporation of long-chain saturated fatty acids like arachidic acid into membrane phospholipids contributes to the formation and stability of these ordered domains. By altering the lipid composition of rafts, cellular signaling processes that are localized to these domains can be modulated.

Involvement in Ceramide Synthesis

Saturated fatty acids are precursors for the de novo synthesis of ceramides, a class of sphingolipids that are important signaling molecules involved in processes such as apoptosis, cell proliferation, and stress responses.[16][17][18] The synthesis begins with the condensation of palmitoyl-CoA and serine, followed by a series of enzymatic reactions that can incorporate longer-chain fatty acids like arachidic acid.

The use of Arachidic acid-d2 allows for the tracing of its incorporation into ceramide and other sphingolipid species, providing valuable insights into the dynamics of sphingolipid metabolism in various physiological and pathological conditions.

Conclusion

High-purity Arachidic acid-d2 is an essential tool for researchers in the fields of lipidomics, metabolomics, and drug development. Its primary application as an internal standard in mass spectrometry enables accurate and precise quantification of arachidic acid in complex biological matrices. Furthermore, its use as a metabolic tracer can help elucidate the biological roles of this long-chain saturated fatty acid in membrane structure, cellular signaling, and the pathogenesis of diseases. This guide provides a foundational understanding of the commercial sources, analytical methodologies, and biological context for the effective use of Arachidic acid-d2 in scientific research.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. netascientific.com [netascientific.com]

- 4. metabolon.com [metabolon.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. Arachidonic Acid Regulation of Intracellular Signaling Pathways and Target Gene Expression in Bovine Ovarian Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arachidonic acid - Essential fatty acid with key roles in inflammation and cell signaling - biocrates life sciences gmbh [biocrates.com]

- 9. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ceramides as the molecular link between impaired lipid metabolism, saturated fatty acid intake and insulin resistance: are all saturated fatty acids to be blamed for ceramide-mediated lipotoxicity? | Nutrition Research Reviews | Cambridge Core [cambridge.org]

- 11. Beta oxidation - Wikipedia [en.wikipedia.org]

- 12. jackwestin.com [jackwestin.com]

- 13. Modulation of lipid rafts by Omega-3 fatty acids in inflammation and cancer: implications for use of lipids during nutrition support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lipid raft - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. The Role of Fatty Acids in Ceramide Pathways and Their Influence on Hypothalamic Regulation of Energy Balance: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]

- 18. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability and Storage of Arachidic Acid-d2: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of isotopically labeled compounds like Arachidic acid-d2 is paramount for ensuring experimental accuracy and the integrity of research data. This technical guide provides a comprehensive overview of the stability profile of Arachidic acid-d2, recommended storage protocols, and detailed experimental methodologies for its assessment.

Arachidic acid-d2, a deuterated form of the 20-carbon saturated fatty acid, is a valuable internal standard for mass spectrometry-based quantification of its non-labeled counterpart.[1] Its chemical integrity is crucial for its function. While deuterated compounds are generally considered stable, their susceptibility to degradation is influenced by the same environmental factors as their non-deuterated analogues, including temperature, light, oxygen, and humidity.[1]

Recommended Storage and Handling

For optimal long-term stability, Arachidic acid-d2 should be stored at -20°C or lower .[1] One manufacturer suggests a shelf life of at least four years when stored under these conditions. To prevent degradation, it is advisable to store the compound under an inert atmosphere, such as argon or nitrogen, and to protect it from light.[2]

To avoid the detrimental effects of repeated freeze-thaw cycles, it is best practice to aliquot the standard into smaller, single-use vials.[2] Glass containers with Teflon-lined caps (B75204) are recommended to prevent moisture ingress and potential contamination from plasticizers.[1]

Potential Degradation Pathways

As a saturated fatty acid, Arachidic acid-d2 is less susceptible to oxidation than its unsaturated counterparts. However, two primary degradation pathways should be considered for long-term storage and under stress conditions:

-

Oxidation: Although the fully saturated alkyl chain is relatively stable, oxidation can occur over extended periods, particularly with exposure to oxygen, light, or elevated temperatures. This process can lead to the formation of hydroperoxides and subsequently shorter-chain fatty acids or other oxidative degradation products.

-

Esterification: In the presence of alcohols and an acid or base catalyst, Arachidic acid-d2 can undergo esterification.

The deuterium (B1214612) atoms at the C2 (alpha) position are generally stable and not prone to exchange with hydrogen atoms from solvents under neutral conditions. However, it is prudent to avoid highly acidic or basic conditions during sample preparation and storage to minimize any potential for H/D back-exchange.[1]

Stability Data of a Deuterated Saturated Fatty Acid Analogue

While specific long-term stability data for Arachidic acid-d2 is not publicly available, a study on Decanoic acid-d19, a shorter-chain deuterated saturated fatty acid, provides valuable insights that can be extrapolated. The following tables summarize the stability of Decanoic acid-d19 under various storage conditions and forced degradation scenarios.

Table 1: Long-Term Stability of Decanoic acid-d19 [1]

| Storage Condition | Time Point | Chemical Purity (%) by GC-MS | Isotopic Purity (%) |

| -20°C, Dark, Inert Atmosphere | 0 Months | 99.8 | 99.5 |

| 12 Months | 99.7 | 99.5 | |

| 24 Months | 99.7 | 99.4 | |

| 36 Months | 99.6 | 99.4 | |

| 48 Months | 99.5 | 99.3 | |

| 4°C, Dark | 0 Months | 99.8 | 99.5 |

| 12 Months | 99.2 | 99.4 | |

| 24 Months | 98.5 | 99.2 | |

| 36 Months | 97.8 | 99.0 | |

| 48 Months | 97.0 | 98.8 | |

| 25°C, 60% RH, Exposed to Light | 0 Months | 99.8 | 99.5 |

| 3 Months | 98.1 | 99.3 | |

| 6 Months | 96.5 | 99.1 | |

| 12 Months | 94.2 | 98.7 |

Table 2: Forced Degradation Study of Decanoic acid-d19 [1]

| Stress Condition | Duration | Purity (%) by GC-MS | Major Degradation Products |

| Acid Hydrolysis (0.1 M HCl at 60°C) | 24 hours | 99.5 | Not significant |

| Base Hydrolysis (0.1 M NaOH at 60°C) | 24 hours | 99.4 | Not significant |

| Oxidative (3% H₂O₂ at 25°C) | 24 hours | 97.2 | Shorter-chain fatty acids |

| Thermal (80°C) | 48 hours | 98.8 | Minor unidentified peaks |

| Photolytic (ICH Q1B) | 7 days | 98.5 | Minor unidentified peaks |

Experimental Protocols

To ensure the stability of Arachidic acid-d2 for specific applications, researchers can perform stability studies. The following are detailed methodologies for conducting such experiments.

Long-Term Stability Testing Protocol

This protocol is designed to assess the stability of Arachidic acid-d2 under recommended and accelerated storage conditions over an extended period.

-

Sample Preparation:

-

Obtain a qualified batch of Arachidic acid-d2.

-

Accurately prepare a stock solution in a suitable solvent (e.g., ethanol, methanol, or chloroform).

-

Aliquot the stock solution into multiple single-use glass vials with Teflon-lined caps to minimize freeze-thaw cycles.

-

-

Storage Conditions:

-

Store the vials under at least three different conditions:

-

Recommended: -20°C, protected from light, under an inert atmosphere (e.g., argon).

-

Intermediate: 4°C, protected from light.

-

Accelerated: 25°C / 60% Relative Humidity (RH), with exposure to light (as per ICH Q1B guidelines for photostability).

-

-

-

Time Points for Analysis:

-

Analyze samples at predetermined time points, for example: T=0, 3, 6, 9, 12, 24, and 36 months.

-

-

Analytical Method:

-

Use a validated stability-indicating analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), to assess the purity of the samples.

-

For GC-MS analysis: Derivatize the fatty acid to its more volatile methyl ester (FAME) prior to analysis.

-

-

Data Analysis:

-

At each time point, determine the chemical purity and isotopic purity of the Arachidic acid-d2.

-

Compare the results to the initial (T=0) analysis to identify any significant degradation.

-

Forced Degradation Study Protocol

This protocol aims to identify potential degradation products and pathways by subjecting Arachidic acid-d2 to harsh conditions.

-

Sample Preparation:

-

Prepare solutions of Arachidic acid-d2 in appropriate solvents for each stress condition.

-

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Expose the sample to 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

-

Thermal Degradation: Heat the sample at 80°C for 48 hours.

-

Photolytic Degradation: Expose the sample to light as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).

-

-

Sample Analysis:

-

After the specified duration, neutralize the acid and base-stressed samples.

-

Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., LC-MS/MS or GC-MS) to identify and quantify any degradation products.

-

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the stability and analysis of Arachidic acid-d2.

By adhering to the recommended storage and handling procedures and being aware of the potential degradation pathways, researchers can ensure the long-term integrity and reliability of Arachidic acid-d2 for their analytical needs. The provided experimental protocols offer a framework for in-house stability assessment, further enhancing confidence in experimental results.

References

Isotopic Purity Requirements for Arachidic Acid-d2 Internal Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical considerations surrounding the isotopic purity of Arachidic acid-d2 when used as an internal standard in quantitative bioanalysis. Ensuring the quality and purity of stable isotope-labeled internal standards is paramount for the accuracy, precision, and reliability of bioanalytical data, forming a cornerstone of robust method development in regulated environments.

The Critical Role of Isotopic Purity in Bioanalysis

In quantitative mass spectrometry-based bioanalysis, particularly with techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), stable isotope-labeled internal standards (SIL-ISs) are the gold standard. An ideal SIL-IS, such as Arachidic acid-d2, is chemically identical to the analyte of interest (Arachidic acid), ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization allows for the correction of variability in sample preparation and matrix effects.

However, the presence of unlabeled analyte (d0) as an impurity in the deuterated internal standard can significantly compromise data integrity. This impurity contributes to the signal of the analyte, leading to an artificially inflated response and an overestimation of the analyte's true concentration. This issue is particularly pronounced at the lower limit of quantitation (LLOQ), where the analyte concentration is at its lowest.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the importance of using high-purity reference standards. While specific percentage requirements are not always explicitly defined for every compound, a general consensus in the scientific community and guidance from regulatory documents suggest that the isotopic purity of a deuterated internal standard should be as high as possible, ideally ≥98%.

Quantitative Impact of Isotopic Impurity

The presence of unlabeled Arachidic acid (d0) in an Arachidic acid-d2 internal standard directly impacts the accuracy of the measurement. The magnitude of this error is proportional to the percentage of the d0 impurity and the concentration of the internal standard relative to the analyte.